molecular formula C17H27N B15295380 1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine

1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine

Cat. No.: B15295380
M. Wt: 245.4 g/mol
InChI Key: DCNOQQYZSSDGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine is a unique organic compound characterized by the presence of an adamantyl group attached to a pyridine ring. The adamantyl group is a tricyclic structure known for its rigidity and stability, while the pyridine ring is a six-membered aromatic ring containing one nitrogen atom. This combination imparts distinctive chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine typically involves the alkylation of a pyridine derivative with an adamantyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide or tetrahydrofuran to ensure high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity and stability, while the pyridine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(1-Adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine is unique due to the presence of both the adamantyl group and the pyridine ring, which confer distinct chemical reactivity and biological activity. The combination of these two moieties allows for versatile applications in various fields, distinguishing it from other adamantyl derivatives .

Properties

Molecular Formula

C17H27N

Molecular Weight

245.4 g/mol

IUPAC Name

1-(1-adamantyl)-3,5-dimethyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C17H27N/c1-12-3-13(2)11-18(10-12)17-7-14-4-15(8-17)6-16(5-14)9-17/h3,12,14-16H,4-11H2,1-2H3

InChI Key

DCNOQQYZSSDGSB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(=C1)C)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.